molecular formula C8H5KO4 B7799180 potassium;2-carboxybenzoate

potassium;2-carboxybenzoate

Cat. No. B7799180
M. Wt: 204.22 g/mol
InChI Key: IWZKICVEHNUQTL-UHFFFAOYSA-M
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Patent
US06071505

Procedure details

The titrant solution (0.1 N perchloric acid/dioxane) was prepared by adding 9 ml of perchloric acid to 1000 ml dioxane, and was stored in a brown bottle. A stock solution of potassium hydrogen phthalate ("KHP") was prepared by dissolving 2.5452 g KHP (dried at 120° C. overnight) in 250 ml glacial acetic acid. A 10 ml aliquot of this solution was placed in a 500 ml beaker with an additional 50 ml of glacial acetic acid. Titrations were carried out with continuous stirring, and the millivoltage was monitored with a combination electrode connected to a pH meter.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
KHP
Quantity
2.5452 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
perchloric acid dioxane
Name
potassium hydrogen phthalate

Identifiers

REACTION_CXSMILES
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[O:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[C:12]([OH:23])(=[O:22])[C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([O-:17])=[O:16].[K+:24]>C(O)(=O)C>[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[O:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[C:12]([OH:23])(=[O:22])[C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([O-:17])=[O:16].[K+:24] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
1000 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
KHP
Quantity
2.5452 g
Type
reactant
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)O.[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
perchloric acid dioxane
Type
product
Smiles
Cl(=O)(=O)(=O)O.O1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
potassium hydrogen phthalate
Type
product
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)O.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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